N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is known for its diverse pharmacological and chemical properties. This compound features a unique structure with two pyrazole rings, one of which is substituted with an ethyl group and the other with a fluoroethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by alkylation reactions to introduce the ethyl and fluoroethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrazol-4-yl)ethanone: A simpler pyrazole derivative with different substituents.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole compound with a morpholine ring
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine is unique due to its specific combination of ethyl and fluoroethyl substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H16FN5 |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-2-16-8-10(6-14-16)5-13-11-7-15-17(9-11)4-3-12/h6-9,13H,2-5H2,1H3 |
InChI Key |
GDJKABFEUYBHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)CCF |
Origin of Product |
United States |
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